![molecular formula C12H18N2O2 B2691547 [6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine CAS No. 1249522-16-4](/img/structure/B2691547.png)
[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C12H18N2O2 . It is also known by other names such as “3-Pyridinemethanamine, 6-[(tetrahydro-2H-pyran-4-yl)methoxy]-” and "(6-((Tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanamine" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (222.28 g/mol) . Detailed properties such as melting point, boiling point, and density are not available in the search results .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine's applications in scientific research encompass studies focused on its metabolism and pharmacokinetics. For instance, research on N-(2-hydroxyethyl)-pyrrolidine (HEP, Epolamine), a compound used to salify organic acids for improved solubility, sheds light on the metabolic pathways and pharmacokinetic profiles of related organic compounds. Such studies offer insights into how these substances are processed within the body, their distribution, and elimination, contributing to the understanding of their potential therapeutic applications and safety profiles (Giachetti et al., 1996).
Neurotoxicity and Parkinsonism
Research into the neurotoxic effects of certain compounds, such as those related to meperidine analogs like MPTP, provides critical data on how structural analogs of this compound might affect neurological health. The development of parkinsonism in individuals exposed to neurotoxic substances highlights the importance of understanding the neurological impacts of chemical exposure, guiding safety regulations and therapeutic drug monitoring (Langston et al., 1983).
Impact on Bone and Cartilage
Studies on urinary excretion of pyridinium crosslinks, such as pyridinoline (PYD) and deoxypyridinoline (DPD), have illuminated the potential of certain compounds to serve as biomarkers for bone and cartilage degradation. This research is pivotal in developing diagnostic tools and treatments for conditions involving bone and cartilage, such as osteoporosis and arthritis, by measuring the breakdown products of collagen in urine (Seibel et al., 1989).
Oxidative Stress and DNA Damage
The exploration of oxidative stress and its implications for DNA damage in conditions like Alzheimer's disease is another area where compounds similar to this compound may have research applications. Studies demonstrate that oxidative damage to nuclear DNA is elevated in the brains of patients with Alzheimer's disease, suggesting that antioxidants or compounds modulating oxidative stress could have therapeutic potential (Gabbita et al., 1998).
Safety and Hazards
Mécanisme D'action
- The primary target of “[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine” is likely a specific receptor or enzyme. Unfortunately, specific information about the exact target remains elusive in the available literature .
- “this compound” interacts with its target through binding or enzymatic modulation. However, the precise details of this interaction are not well-documented .
- The compound may affect various pathways, such as signal transduction, metabolic processes, or cellular responses. Without specific data, we cannot pinpoint the exact pathways influenced by this compound .
- Cellular and molecular effects are likely diverse, affecting various pathways and cellular processes. These could include changes in gene expression, protein function, or cell signaling .
- Environmental factors (e.g., pH, temperature, co-administered drugs) can influence the compound’s efficacy and stability. However, specific details are not readily available .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-7-11-1-2-12(14-8-11)16-9-10-3-5-15-6-4-10/h1-2,8,10H,3-7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDIUDCVNNBVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

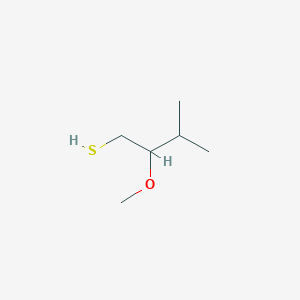
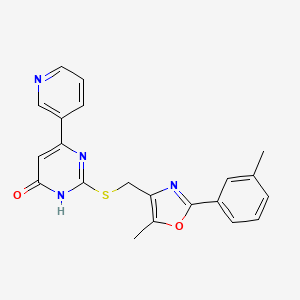
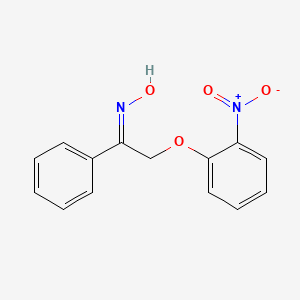
![3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2691470.png)


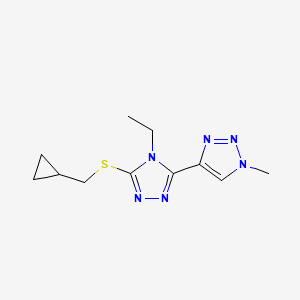
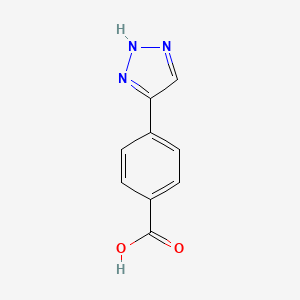
![methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate](/img/structure/B2691477.png)
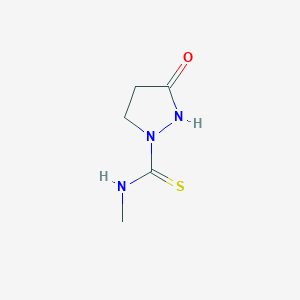
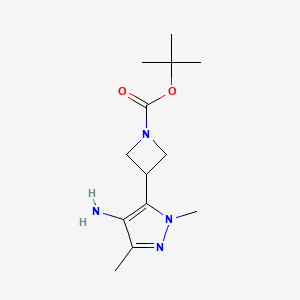

![Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate](/img/structure/B2691485.png)
